Cammpt Cammpt
Brand Name: Vulcanchem
CAS No.: 111589-64-1
VCID: VC20873635
InChI: InChI=1S/C14H22N7O8PS2/c15-7(23)3-31-10(5-1-18-12-9(19-5)13(25)21-14(17)20-12)11(32-4-8(16)24)6(22)2-29-30(26,27)28/h5-6,19,22H,1-4H2,(H2,15,23)(H2,16,24)(H2,26,27,28)(H4,17,18,20,21,25)/b11-10+
SMILES: C1C(NC2=C(N1)N=C(NC2=O)N)C(=C(C(COP(=O)(O)O)O)SCC(=O)N)SCC(=O)N
Molecular Formula: C14H22N7O8PS2
Molecular Weight: 511.5 g/mol

Cammpt

CAS No.: 111589-64-1

Cat. No.: VC20873635

Molecular Formula: C14H22N7O8PS2

Molecular Weight: 511.5 g/mol

* For research use only. Not for human or veterinary use.

Cammpt - 111589-64-1

Specification

CAS No. 111589-64-1
Molecular Formula C14H22N7O8PS2
Molecular Weight 511.5 g/mol
IUPAC Name [(E)-3,4-bis[(2-amino-2-oxoethyl)sulfanyl]-4-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate
Standard InChI InChI=1S/C14H22N7O8PS2/c15-7(23)3-31-10(5-1-18-12-9(19-5)13(25)21-14(17)20-12)11(32-4-8(16)24)6(22)2-29-30(26,27)28/h5-6,19,22H,1-4H2,(H2,15,23)(H2,16,24)(H2,26,27,28)(H4,17,18,20,21,25)/b11-10+
Standard InChI Key BZZHCWODYYTYSS-ZHACJKMWSA-N
Isomeric SMILES C1C(NC2=C(N1)NC(=NC2=O)N)/C(=C(/C(COP(=O)(O)O)O)\SCC(=O)N)/SCC(=O)N
SMILES C1C(NC2=C(N1)N=C(NC2=O)N)C(=C(C(COP(=O)(O)O)O)SCC(=O)N)SCC(=O)N
Canonical SMILES C1C(NC2=C(N1)NC(=NC2=O)N)C(=C(C(COP(=O)(O)O)O)SCC(=O)N)SCC(=O)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator